[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide
CAS No.:
Cat. No.: VC0520573
Molecular Formula: C8H12BBrN2O2S
Molecular Weight: 290.98 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BBrN2O2S |
|---|---|
| Molecular Weight | 290.98 g/mol |
| IUPAC Name | [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide |
| Standard InChI | InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H |
| Standard InChI Key | PAFZAMOVHIRQOD-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br |
| Canonical SMILES | B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide possesses a well-defined molecular structure characterized by a phenyl ring with a boronic acid group (B(OH)₂) and a carbamimidoylsulfanylmethyl substituent positioned para to each other. The compound exists as a hydrobromide salt, which affects its solubility and stability properties. Its molecular formula is C₈H₁₂BBrN₂O₂S, corresponding to a molecular weight of approximately 290.98 g/mol .
The SMILES notation representation of the compound is Br.N=C(SCC1=CC=C(C=C1)B(O)O)N, which encodes its chemical structure in a linear format . This notation highlights the presence of the boronic acid group, the phenyl ring, and the carbamimidoylsulfanylmethyl substituent, along with the bromide counterion. The compound's CAS number has been identified as 443776-49-6, providing a unique identifier for database searches and regulatory documentation .
Physical and Chemical Properties
The compound demonstrates good solubility in both polar aprotic solvents like DMSO and in water, though sonication is recommended to facilitate dissolution in both cases . This solubility profile is advantageous for biological assays and medicinal chemistry applications, allowing for flexible formulation options. The hydrobromide salt form likely contributes to its water solubility, making it more amenable to biological testing compared to many other boronic acid derivatives .
The relative stability of the compound, as indicated by its recommended storage conditions, suggests it can be handled under standard laboratory conditions when proper precautions are taken . Like other boronic acids, it likely undergoes hydrolysis under strongly basic conditions and may participate in various coupling reactions, particularly those leveraging the reactivity of the boronic acid functionality.
Synthesis and Reaction Conditions
Purification and Characterization
After synthesis, purification of [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide typically involves crystallization techniques, column chromatography, or a combination of methods to achieve high purity (>98%). Characterization of the compound employs various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity.
For analytical purposes, liquid chromatography-mass spectrometry (LC-MS) has been shown to be an effective method for the quantitation of phenylboronic acids in general. Using a similar approach to that described for other phenylboronic acid derivatives, multiple reaction monitoring (MRM) acquisition in negative ion mode can provide high sensitivity detection . This approach allows for detection at picogram per milliliter levels, which is essential for pharmacokinetic studies and trace analysis applications .
Biological Activity and Mechanism of Action
Enzyme Inhibition Profile
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide, also known as BC 11 hydrobromide, demonstrates significant selective inhibitory activity against specific enzymes. Most notably, it functions as a selective inhibitor of TMPRSS2 (Transmembrane Serine Protease 2) and urokinase-type plasminogen activator (uPA) . For uPA specifically, the compound exhibits an IC₅₀ value of 8.2 μM, indicating moderate inhibitory potency .
The inhibition of these proteases is particularly relevant for cancer research, as both TMPRSS2 and uPA play important roles in cancer progression and metastasis. TMPRSS2 is involved in the activation of growth factors and has been implicated in prostate cancer, while uPA contributes to extracellular matrix degradation, facilitating tumor cell invasion and metastasis . The dual inhibitory activity against both enzymes makes this compound a valuable tool for investigating these biological pathways.
The mechanism of inhibition likely involves the interaction of the boronic acid group with the catalytic serine residue in the active site of these serine proteases. Boronic acids can form reversible covalent bonds with the hydroxyl group of serine, creating a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's catalytic activity.
Cellular Effects and Anticancer Activity
Beyond its direct enzyme inhibitory properties, BC 11 hydrobromide induces several cellular effects that contribute to its potential anticancer activity. Research indicates that the compound induces diminished mitochondrial activity, promotes reactive oxygen species (ROS) production, and stimulates apoptosis (programmed cell death) in target cells . These effects are particularly relevant for breast cancer research, where the compound has been studied.
The promotion of ROS production is a significant mechanism through which many anticancer agents exert their effects. Elevated ROS levels can damage cellular components including DNA, proteins, and lipids, ultimately leading to cell death if the oxidative stress exceeds the cell's antioxidant capacity . The compound's ability to diminish mitochondrial activity may be linked to this ROS production, as mitochondria are both sources and targets of reactive oxygen species.
The induction of apoptosis represents a desirable outcome for potential anticancer agents, as it represents a controlled form of cell death that minimizes inflammatory responses. The compound's multiple effects on cellular functions suggest it may act through several complementary pathways to exert its biological activities.
Applications in Research and Medicine
Cancer Research Applications
The primary research application of [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide appears to be in cancer research, particularly breast cancer studies . Its ability to inhibit TMPRSS2 and uPA, coupled with its effects on mitochondrial function, ROS production, and apoptosis induction, makes it a valuable tool for investigating cancer cell biology and potential therapeutic approaches.
Researchers may use this compound to probe the roles of TMPRSS2 and uPA in cancer progression and metastasis. By selectively inhibiting these enzymes, the compound allows for the elucidation of their contributions to malignant phenotypes. Additionally, the compound's effects on mitochondrial function and ROS production provide avenues for studying these aspects of cancer cell metabolism and survival mechanisms .
As a research tool, the compound offers advantages including relatively good water solubility (15 mg/mL), which facilitates its use in cellular and biochemical assays . Its selective inhibitory profile provides a level of specificity that is valuable for mechanistic studies.
Analytical Methods and Quantitation
Spectroscopic Analysis
In addition to LC-MS methods, various spectroscopic techniques can be employed for the characterization and analysis of [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR, ¹³C-NMR, and ¹¹B-NMR, provides detailed structural information about the compound.
Infrared (IR) spectroscopy can identify characteristic functional group absorptions, including those associated with the boronic acid group and the carbamimidoyl moiety. UV-visible spectroscopy may also be employed, particularly if the compound demonstrates distinctive absorption characteristics that can be used for quantitative analysis.
Mass spectrometry, beyond its application in LC-MS methods, can provide molecular weight confirmation and fragmentation patterns that assist in structural elucidation. High-resolution mass spectrometry (HRMS) offers precise molecular formula confirmation through accurate mass measurements .
| Solvent | Maximum Solubility | Recommendation |
|---|---|---|
| DMSO | 100 mg/mL (343.68 mM) | Sonication recommended |
| Water | 15 mg/mL (51.55 mM) | Sonication recommended |
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